molecular formula C13H8F3NO2 B3092217 2-(2-(Trifluoromethyl)phenyl)nicotinic acid CAS No. 1225923-56-7

2-(2-(Trifluoromethyl)phenyl)nicotinic acid

Cat. No.: B3092217
CAS No.: 1225923-56-7
M. Wt: 267.20 g/mol
InChI Key: YZZIJBXDNMQYKK-UHFFFAOYSA-N
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Description

2-(2-(Trifluoromethyl)phenyl)nicotinic acid is a chemical compound with the molecular formula C13H8F3NO2. It is a derivative of nicotinic acid, where a trifluoromethyl group is attached to the phenyl ring.

Biochemical Analysis

Biochemical Properties

2-(2-Trifluoromethylphenyl)nicotinic acid plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with nicotinic acetylcholine receptors, which are ionotropic receptors that respond to the neurotransmitter acetylcholine . These interactions can influence a range of neuronal activities, including signaling pathways and metabolic processes. Additionally, 2-(2-Trifluoromethylphenyl)nicotinic acid may interact with enzymes involved in the metabolism of nicotinic acid derivatives, further highlighting its biochemical significance .

Cellular Effects

The effects of 2-(2-Trifluoromethylphenyl)nicotinic acid on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of nicotinic acetylcholine receptors in hepatocytes, thereby affecting metabolic adaptation and defensive programs against metabolic dysfunction . Furthermore, 2-(2-Trifluoromethylphenyl)nicotinic acid may impact mitochondrial function, influencing oxidative stress, calcium homeostasis, and mitochondrial dynamics .

Molecular Mechanism

At the molecular level, 2-(2-Trifluoromethylphenyl)nicotinic acid exerts its effects through various binding interactions with biomolecules. It can bind to nicotinic acetylcholine receptors, leading to the activation or inhibition of these receptors and subsequent changes in cellular signaling pathways . Additionally, this compound may interact with enzymes involved in the metabolism of nicotinic acid derivatives, influencing their activity and the overall metabolic flux . These interactions can result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

The temporal effects of 2-(2-Trifluoromethylphenyl)nicotinic acid in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various experimental conditions, allowing for prolonged studies on its biochemical and cellular effects . Over time, 2-(2-Trifluoromethylphenyl)nicotinic acid may exhibit changes in its activity due to degradation or interactions with other biomolecules, which can influence its long-term impact on cellular processes .

Dosage Effects in Animal Models

The effects of 2-(2-Trifluoromethylphenyl)nicotinic acid vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects on cellular metabolism and signaling pathways. At higher doses, it may cause toxic or adverse effects, such as disruptions in mitochondrial function and oxidative stress . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies involving 2-(2-Trifluoromethylphenyl)nicotinic acid.

Metabolic Pathways

2-(2-Trifluoromethylphenyl)nicotinic acid is involved in various metabolic pathways, particularly those related to the metabolism of nicotinic acid derivatives. This compound interacts with enzymes such as nicotinate phosphoribosyltransferase, which plays a role in the salvage pathway of nicotinic acid metabolism . These interactions can influence the levels of metabolites and the overall metabolic flux within cells.

Transport and Distribution

The transport and distribution of 2-(2-Trifluoromethylphenyl)nicotinic acid within cells and tissues are mediated by specific transporters and binding proteins. For instance, nicotinate transporters from the NiaP family have been identified as potential candidates for the uptake of this compound in various organisms . These transporters facilitate the movement of 2-(2-Trifluoromethylphenyl)nicotinic acid across cellular membranes, influencing its localization and accumulation within cells.

Subcellular Localization

The subcellular localization of 2-(2-Trifluoromethylphenyl)nicotinic acid is crucial for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications

Preparation Methods

The synthesis of 2-(2-(Trifluoromethyl)phenyl)nicotinic acid can be achieved through several synthetic routes. One common method involves the reaction of fluorinated acetic anhydride with substituted nicotinic acid[2][2]. The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product[2][2].

Chemical Reactions Analysis

2-(2-(Trifluoromethyl)phenyl)nicotinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . For example, oxidation of this compound can lead to the formation of corresponding carboxylic acids, while reduction can yield alcohols. Substitution reactions can introduce different functional groups into the molecule, resulting in a variety of derivatives .

Properties

IUPAC Name

2-[2-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)10-6-2-1-4-8(10)11-9(12(18)19)5-3-7-17-11/h1-7H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZIJBXDNMQYKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC=N2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70680772
Record name 2-[2-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225923-56-7
Record name 2-[2-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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